molecular formula C28H43O2P B12870413 Di-tert-butyl(2',6'-diisopropyl-3,6-dimethoxy-[1,1'-biphenyl]-2-yl)phosphine

Di-tert-butyl(2',6'-diisopropyl-3,6-dimethoxy-[1,1'-biphenyl]-2-yl)phosphine

Cat. No.: B12870413
M. Wt: 442.6 g/mol
InChI Key: AQTDGZOIKJJACL-UHFFFAOYSA-N
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Description

Di-tert-butyl(2’,6’-diisopropyl-3,6-dimethoxy-[1,1’-biphenyl]-2-yl)phosphine is a phosphine ligand known for its steric bulk and electron-donating properties. This compound is widely used in various catalytic processes, particularly in cross-coupling reactions, due to its ability to stabilize transition metal complexes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of di-tert-butyl(2’,6’-diisopropyl-3,6-dimethoxy-[1,1’-biphenyl]-2-yl)phosphine typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions

Di-tert-butyl(2’,6’-diisopropyl-3,6-dimethoxy-[1,1’-biphenyl]-2-yl)phosphine undergoes various chemical reactions, including:

    Oxidation: The phosphine group can be oxidized to form the corresponding phosphine oxide.

    Substitution: The compound can participate in substitution reactions where the phosphine group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Substitution: Typical reagents include halides and nucleophiles under mild conditions.

Major Products

    Oxidation: The major product is the phosphine oxide derivative.

    Substitution: The products vary depending on the substituents introduced during the reaction.

Scientific Research Applications

Di-tert-butyl(2’,6’-diisopropyl-3,6-dimethoxy-[1,1’-biphenyl]-2-yl)phosphine is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of di-tert-butyl(2’,6’-diisopropyl-3,6-dimethoxy-[1,1’-biphenyl]-2-yl)phosphine involves its coordination to transition metals, forming stable complexes that facilitate various catalytic processes. The steric bulk and electron-donating properties of the ligand enhance the reactivity and selectivity of the metal center, leading to efficient catalytic transformations .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Di-tert-butyl(2’,6’-diisopropyl-3,6-dimethoxy-[1,1’-biphenyl]-2-yl)phosphine is unique due to its specific steric and electronic properties, which make it highly effective in stabilizing transition metal complexes and enhancing catalytic activity. Its structure allows for fine-tuning of reactivity and selectivity in various chemical reactions, making it a valuable ligand in both academic and industrial research.

Properties

Molecular Formula

C28H43O2P

Molecular Weight

442.6 g/mol

IUPAC Name

ditert-butyl-[2-[2,6-di(propan-2-yl)phenyl]-3,6-dimethoxyphenyl]phosphane

InChI

InChI=1S/C28H43O2P/c1-18(2)20-14-13-15-21(19(3)4)24(20)25-22(29-11)16-17-23(30-12)26(25)31(27(5,6)7)28(8,9)10/h13-19H,1-12H3

InChI Key

AQTDGZOIKJJACL-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=C(C(=CC=C1)C(C)C)C2=C(C=CC(=C2P(C(C)(C)C)C(C)(C)C)OC)OC

Origin of Product

United States

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